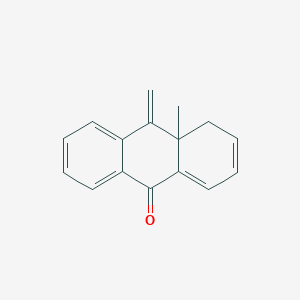![molecular formula C12H13ClOS B14317841 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride CAS No. 112233-98-4](/img/structure/B14317841.png)
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is an organic compound that features a thiophene ring attached to a cyclohexene structure with a carbonyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride typically involves the reaction of thiophene derivatives with cyclohexene intermediates. One common method includes the Friedel-Crafts acylation of thiophene with cyclohex-3-ene-1-carbonyl chloride under acidic conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia (NH3), ethanol (C2H5OH), or thiophenol (C6H5SH) are used under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, amides, esters, and thioesters .
Wissenschaftliche Forschungsanwendungen
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
Methylcyclohexene: Used as a reagent or intermediate to derive other organic compounds.
Thiophene Derivatives: Compounds containing thiophene rings with various substituents, used in materials science and pharmaceuticals.
Uniqueness
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is unique due to its combination of a thiophene ring and a cyclohexene structure with a reactive carbonyl chloride group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
112233-98-4 |
|---|---|
Molekularformel |
C12H13ClOS |
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C12H13ClOS/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1,3-5,7,9,11H,2,6,8H2 |
InChI-Schlüssel |
JCSUCPZQJGMFFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C=C1)CC2=CC=CS2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



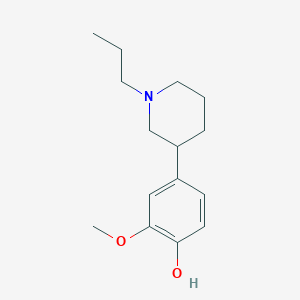
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
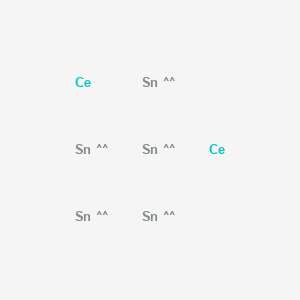
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
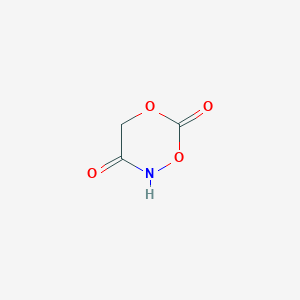
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
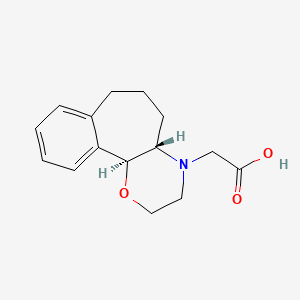
silanol](/img/structure/B14317819.png)
